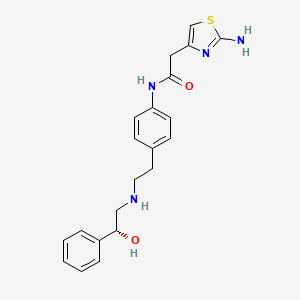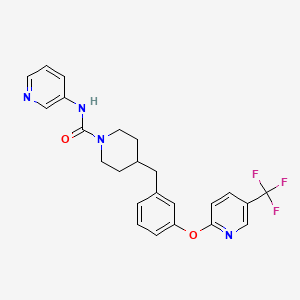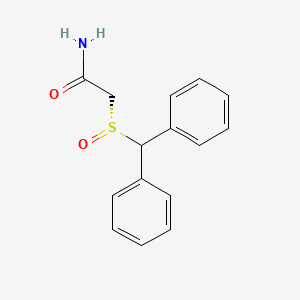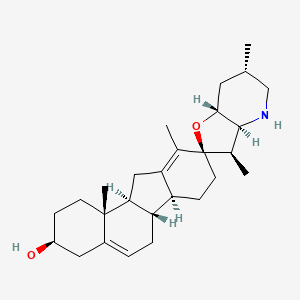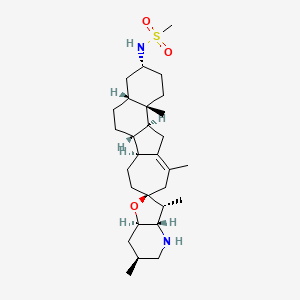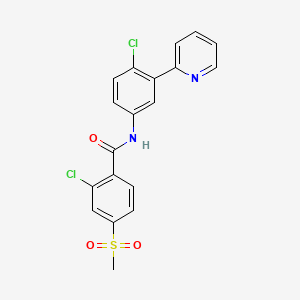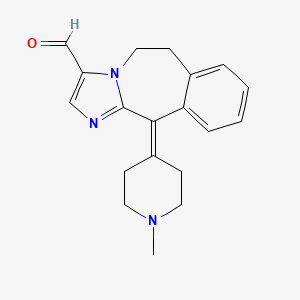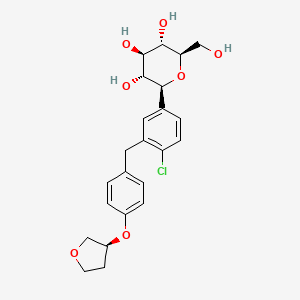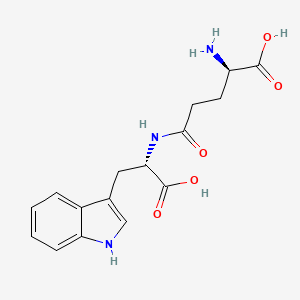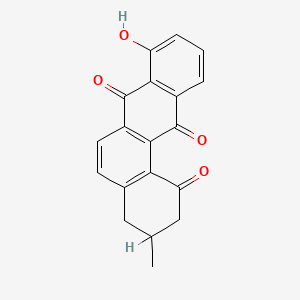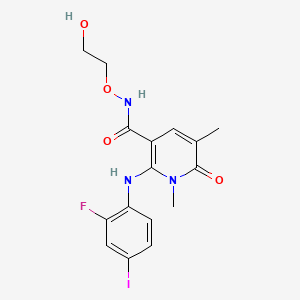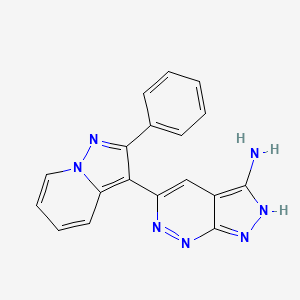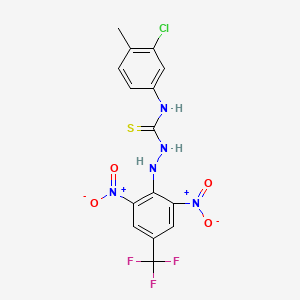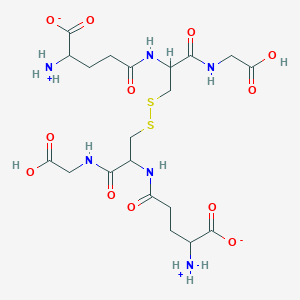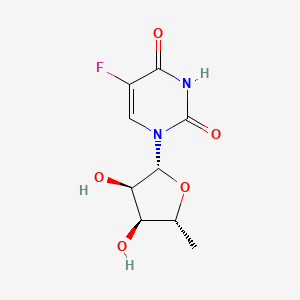
Doxifluridine
Vue d'ensemble
Description
Elle est principalement utilisée comme agent cytostatique en chimiothérapie dans plusieurs pays asiatiques, notamment la Chine et la Corée du Sud . La doxifluridine est conçue pour améliorer la biodisponibilité orale et éviter la dégradation par la dihydropyrimidine déshydrogénase dans le système digestif .
Applications De Recherche Scientifique
Doxifluridine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs.
Biology: Investigated for its role in cellular metabolism and DNA synthesis inhibition.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mécanisme D'action
Target of Action
Doxifluridine, a second-generation nucleoside analog prodrug , is preferentially activated in malignant cells by the enzyme thymidine phosphorylase . This enzyme is expressed at high levels in various cancers, including esophageal, breast, cervical, pancreatic, and hepatic cancers .
Mode of Action
This compound is metabolized into 5-fluorouracil (5-FU) within a cell by the action of thymidine phosphorylase . 5-FU is the active metabolite that leads to the inhibition of DNA synthesis and ultimately, cell death .
Biochemical Pathways
The conversion of this compound into 5-FU is a key step in its biochemical pathway . 5-FU is then further metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate . This pathway is particularly active in cancer cells due to their high expression of thymidine phosphorylase .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound was designed to improve oral bioavailability, thereby avoiding degradation by dihydropyrimidine dehydrogenase in the digestive system . A study on beagle dogs showed that the plasma concentrations of this compound and its metabolites fell rapidly with terminal half-lives ranging from 16.1 to 27.7 minutes .
Result of Action
The primary result of this compound’s action is the inhibition of DNA synthesis, leading to cell death . This is achieved through the liberation of 5-FU, the active metabolite . This cytostatic effect makes this compound an effective antitumoral agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, high expression of thymidine phosphorylase in the human intestinal tract can result in dose-limiting toxicity (diarrhea) in some individuals . Furthermore, the efficacy of this compound can be affected by interactions with other drugs .
Analyse Biochimique
Biochemical Properties
Doxifluridine plays a crucial role in biochemical reactions as a prodrug that is metabolized into its active form, 5-fluorouracil (5-FU), within cells. This conversion is facilitated by enzymes such as pyrimidine nucleoside phosphorylase and thymidine phosphorylase . These enzymes are highly expressed in various cancers, including esophageal, breast, cervical, pancreatic, and hepatic cancers . The active metabolite, 5-FU, inhibits DNA synthesis, leading to cell death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which leads to cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. High levels of thymidine phosphorylase in the human intestinal tract can result in dose-limiting toxicity, such as diarrhea . Additionally, this compound has been reported to cause neurotoxicity and mucositis in some individuals .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 5-fluorouracil (5-FU) by thymidine phosphorylase . Once converted, 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to the incorporation of fluoronucleotides into RNA and DNA, disrupting their function and resulting in cell death . The binding interactions with biomolecules and enzyme inhibition are central to the compound’s cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is designed to improve oral bioavailability and avoid degradation by dihydropyrimidine dehydrogenase in the digestive system . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound showing stability and sustained cytotoxic effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits tumor growth by converting to 5-fluorouracil (5-FU) and disrupting DNA synthesis . At high doses, this compound can cause intestinal toxicity and diarrhea, limiting its clinical use . The threshold effects and toxic or adverse effects observed in animal studies highlight the importance of dosage optimization .
Metabolic Pathways
This compound is involved in metabolic pathways that convert it to 5-fluorouracil (5-FU) under the action of thymidine phosphorylase . 5-FU is further metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate . These metabolic pathways are crucial for the activation and cytotoxic effects of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Efflux transporters, such as P-glycoprotein, multidrug resistance proteins, and breast cancer resistance protein, play a role in the transport of this compound . These transporters can affect the localization and accumulation of the compound, influencing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it is converted to 5-fluorouracil (5-FU) by thymidine phosphorylase . The localization of this compound and its active metabolite is crucial for their cytotoxic effects on cancer cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de la doxifluridine implique le couplage d'un dérivé de ribose modifié en position 5' avec du 5-fluorouracile activé. Cette réaction est généralement effectuée en présence d'un acide de Lewis, tel que le triméthylsilyltrifluorométhanesulfonate ou le tétrachlorure d'étain, dans un solvant organique inerte à température ambiante ou inférieure .
Méthodes de production industrielle : Les méthodes de production industrielle se concentrent sur l'obtention de rendements élevés et la réduction des impuretés. Une de ces méthodes implique la réaction de la 2',3'-diacétyl-5-fluorocytidine avec un réactif approprié dans des conditions contrôlées .
Analyse Des Réactions Chimiques
Types de réactions : La doxifluridine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion en 5-fluorouracile par la thymidine phosphorylase.
Réduction : Non couramment observée.
Substitution : Implique le remplacement du groupe hydroxyle en position 5' par un atome de fluor.
Réactifs et conditions courantes :
Oxydation : La thymidine phosphorylase est la principale enzyme impliquée.
Substitution : Implique généralement des agents fluorants dans des conditions douces.
Principaux produits :
5-Fluorouracile : Le principal métabolite actif formé à partir de la this compound.
4. Applications de recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l'étude des analogues de nucléosides.
Biologie : Investigé pour son rôle dans le métabolisme cellulaire et l'inhibition de la synthèse de l'ADN.
Industrie : Utilisé dans le développement de nouveaux agents chimiothérapeutiques et de systèmes d'administration de médicaments.
5. Mécanisme d'action
La this compound est convertie en 5-fluorouracile dans les cellules par l'action de la pyrimidine nucléoside phosphorylase ou de la thymidine phosphorylase . Le métabolite actif, le 5-fluorouracile, inhibe la synthèse de l'ADN en s'incorporant dans la chaîne d'ADN et en empêchant l'incorporation des nucléotides thymidyliques . Ceci conduit à la mort cellulaire et à l'inhibition de la croissance tumorale .
Composés similaires :
5-Fluorouracile : Le métabolite actif de la this compound, utilisé en chimiothérapie.
Capécitabine : Un autre prodrug du 5-fluorouracile, conçu pour une meilleure biodisponibilité orale.
Tegafur : Un prodrug du 5-fluorouracile, souvent utilisé en association avec d'autres agents.
Unicité : La this compound est unique par sa capacité à améliorer la biodisponibilité orale et à éviter la dégradation par la dihydropyrimidine déshydrogénase dans le système digestif. Cela en fait une alternative précieuse aux autres dérivés fluoropyrimidiniques, en particulier dans les régions où l'administration intraveineuse est moins faisable .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: The active metabolite of doxifluridine, used in chemotherapy.
Capecitabine: Another prodrug of 5-fluorouracil, designed for improved oral bioavailability.
Tegafur: A prodrug of 5-fluorouracil, often used in combination with other agents.
Uniqueness: this compound is unique in its ability to improve oral bioavailability and avoid degradation by dihydropyrimidine dehydrogenase in the digestive system. This makes it a valuable alternative to other fluoropyrimidine derivatives, particularly in regions where intravenous administration is less feasible .
Propriétés
Numéro CAS |
3094-09-5 |
|---|---|
Formule moléculaire |
C9H11FN2O5 |
Poids moléculaire |
246.19 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6-,8-/m1/s1 |
Clé InChI |
ZWAOHEXOSAUJHY-YTKLMKCDSA-N |
SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
SMILES isomérique |
C[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |
SMILES canonique |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Apparence |
Solid powder |
melting_point |
190.0 °C |
Key on ui other cas no. |
3094-09-5 |
Pictogrammes |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5'-deoxy-5'-fluorouridine 5'-deoxy-5-fluorouridine 5'-DFUR 5'-fluoro-5'-deoxyuridine doxifluridine doxyfluridine Furtulon Ro 21-9738 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does doxifluridine exert its anticancer activity?
A: this compound itself is inactive. It exerts its anticancer effects by converting into 5-FU within the body. This conversion is primarily facilitated by the enzyme thymidine phosphorylase (TP), which is often found at higher levels in tumor cells compared to normal cells [, , , ].
Q2: What happens after this compound is converted to 5-FU?
A2: Once converted to 5-FU, it disrupts various cellular processes crucial for cancer cell growth and proliferation:
- Inhibition of DNA Synthesis: 5-FU integrates into RNA and DNA, hindering the production of these essential molecules and leading to cell death [].
- Inhibition of Thymidylate Synthase: 5-FU blocks the activity of thymidylate synthase, an enzyme critical for DNA synthesis, ultimately leading to DNA damage and cell death [, ].
Q3: Does the level of TP expression in tumor cells influence this compound's effectiveness?
A: Yes, tumors with higher TP activity are expected to convert more this compound into 5-FU, potentially leading to greater therapeutic efficacy [, , , ]. Conversely, lower TP levels might result in reduced drug activation and potentially lower efficacy [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H11FN2O5, and its molecular weight is 246.19 g/mol. While this information is widely known, it wasn't explicitly mentioned in the provided research abstracts.
Q5: What factors can influence the dissolution and solubility of this compound?
A: The pH of the medium plays a crucial role in determining this compound's solubility. It exhibits higher solubility in neutral environments and lower solubility in acidic solutions [].
Q6: How do these factors impact this compound's bioavailability and efficacy?
A: Efficient dissolution and adequate solubility are essential for optimal drug absorption and bioavailability. Formulating this compound in a way that enhances its dissolution and maintains stability under physiological conditions is crucial for achieving desired therapeutic outcomes [, ].
Q7: What are the main metabolic pathways of this compound?
A: this compound is primarily metabolized to 5-FU by TP, mainly within tumor tissues [, , ]. This localized conversion is key to its therapeutic efficacy and reduced systemic toxicity compared to direct 5-FU administration [, , ].
Q8: What is the elimination half-life of this compound?
A: The elimination half-life of this compound is relatively short, approximately 2 minutes []. This rapid clearance from the systemic circulation contributes to its lower toxicity profile compared to other fluoropyrimidine agents [].
Q9: What preclinical models have been used to study this compound's efficacy?
A: Human cancer xenograft models, particularly those of colorectal cancer, have been valuable tools for investigating this compound's antitumor activity and pharmacokinetics [, ]. These models provide insights into drug behavior in a setting that mimics human tumor biology.
Q10: What in vitro assays have been used to study this compound's mechanism of action?
A: Cell-based assays using human cancer cell lines, such as HT-29 colon cancer cells, have been instrumental in studying the cytotoxic effects of this compound and its interaction with TP [].
Q11: How does the efficacy of oral this compound compare to intravenous 5-FU in preclinical models?
A: this compound, when administered orally, has demonstrated superior efficacy compared to 5-FU in certain preclinical models, particularly when administered frequently []. This enhanced efficacy is attributed to its targeted conversion to 5-FU within tumor tissues [].
Q12: What are the common side effects associated with this compound treatment?
A: While generally well-tolerated, this compound can cause side effects, primarily gastrointestinal disturbances like diarrhea, nausea, and vomiting [, , , , ]. The severity and frequency of these effects can vary depending on dosage and individual patient sensitivity [, , ].
Q13: What strategies are being explored to improve this compound's delivery to tumor tissues?
A: Researchers are exploring the use of mesenchymal stem cells (MSCs) as carriers for targeted this compound delivery []. MSCs possess a natural affinity for tumor tissues, potentially enabling a more focused drug delivery approach [].
Q14: How can this compound's formulation be optimized for better therapeutic outcomes?
A: Developing novel formulations, such as dispersible tablets, can potentially enhance this compound's dissolution rate, absorption, and ultimately its bioavailability []. This could lead to improved clinical efficacy and potentially reduced side effects [].
Q15: What analytical techniques are used to quantify this compound and its metabolites in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry is widely employed for the accurate and sensitive quantification of this compound, 5-FU, and 5-fluorouridine in biological matrices like plasma and tissue samples [, , ].
Q16: How are analytical methods for this compound validated to ensure reliable results?
A: Validation of analytical methods is crucial for ensuring their accuracy, precision, specificity, and sensitivity. Studies have established and validated robust HPLC-MS/MS methods for quantifying this compound and its metabolites, ensuring accurate and reliable data for pharmacokinetic and bioequivalence studies [, ].
Q17: Are there any known mechanisms of resistance to this compound?
A: Resistance to this compound is often associated with low TP expression in tumor cells, hindering the conversion of the prodrug into active 5-FU [, ]. Additionally, alterations in downstream targets of 5-FU, such as thymidylate synthase, can also contribute to resistance [].
Q18: Can this compound be used to overcome resistance to other fluoropyrimidine agents?
A: this compound might offer a therapeutic advantage in patients who develop resistance to other fluoropyrimidines like 5-FU. This is because this compound is converted to 5-FU within the tumor, potentially bypassing resistance mechanisms related to systemic 5-FU administration [].
Q19: What other anticancer agents are commonly used in combination with this compound?
A19: this compound has been investigated in combination with various chemotherapeutic agents, including:
- Oxaliplatin: This combination has shown promise in treating advanced gastric cancer, with S-1/oxaliplatin demonstrating better response rates than this compound/oxaliplatin [, ].
- Paclitaxel: This combination has shown efficacy in treating advanced or recurrent breast cancer, gastric cancer, and peritoneal dissemination of gastric cancer, demonstrating manageable toxicity profiles [, , , ].
- Irinotecan: This combination has been studied in colorectal cancer, suggesting potential synergistic effects and a distinct molecular mechanism compared to 5-FU and irinotecan combinations [].
Q20: What are the potential benefits of combining this compound with radiotherapy?
A: Clinical trials have explored combining this compound with radiotherapy for treating various cancers, including esophageal and rectal cancer [, , ]. The rationale behind this combination is to enhance the radiosensitizing effects of 5-FU specifically within the tumor microenvironment [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


